molecular formula C12H12Cl3NO3S B4942214 ethyl 2-[(2,2,2-trichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-[(2,2,2-trichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B4942214
M. Wt: 356.6 g/mol
InChI Key: JKKMQCRGZLLZKH-UHFFFAOYSA-N
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Description

Ethyl 2-[(2,2,2-trichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2,2,2-trichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves the condensation of a thiophene derivative with an appropriate acylating agent. One common method includes the reaction of 3-amino-2-thiophene carboxylate with trichloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2,2,2-trichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 2-[(2,2,2-trichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of organic semiconductors and other advanced materials

Mechanism of Action

The mechanism of action of ethyl 2-[(2,2,2-trichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(2,2,2-trichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its specific trichloroacetyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[(2,2,2-trichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl3NO3S/c1-2-19-10(17)8-6-4-3-5-7(6)20-9(8)16-11(18)12(13,14)15/h2-5H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKMQCRGZLLZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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